Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
CAS No.: 219939-04-5
Cat. No.: VC0042764
Molecular Formula: C12H7F4NO4
Molecular Weight: 305.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219939-04-5 |
|---|---|
| Molecular Formula | C12H7F4NO4 |
| Molecular Weight | 305.185 |
| IUPAC Name | methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H7F4NO4/c1-20-11(19)8-9(17-21-10(8)12(14,15)16)6-3-2-5(18)4-7(6)13/h2-4,18H,1H3 |
| Standard InChI Key | JFOLZBWBJAXITM-TWGQIWQCSA-N |
| SMILES | COC(=O)C1=C(ON=C1C2=C(C=C(C=C2)O)F)C(F)(F)F |
Introduction
Chemical Identity and Properties
Chemical Identifiers
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is unambiguously identified through several standard chemical identifiers that facilitate its reference in scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| Chemical Name | Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate |
| CAS Registry Number | 219939-04-5 |
| Molecular Formula | C12H7F4NO4 |
| Molecular Weight | 305.185 g/mol |
| Vendor Catalog ID | VC0042764 |
| Research Classification | For research use only; not for human or veterinary use |
The compound's unique identifier system allows researchers to accurately reference and source this material for experimental investigations while maintaining regulatory compliance.
Structural Features
The molecular structure of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate contains several distinctive functional groups that contribute to its chemical behavior and potential biological interactions:
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Isoxazole heterocyclic core - A five-membered aromatic ring containing adjacent oxygen and nitrogen atoms that serves as the central scaffold
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Trifluoromethyl group (CF3) at position 5 of the isoxazole ring - Contributes to metabolic stability and lipophilicity
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2-fluoro-4-hydroxyphenyl substituent at position 3 - Provides potential hydrogen bonding capabilities through the hydroxyl group
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Methyl carboxylate group at position 4 - Offers opportunities for further derivatization and potential interaction with biological targets
These structural elements collectively create a unique chemical entity with specialized reactivity patterns and biological potential. The presence of four fluorine atoms is particularly notable, as fluorinated compounds often exhibit enhanced pharmacokinetic properties including improved bioavailability and metabolic stability.
Synthesis Methods
Specific Synthesis Considerations
The synthesis of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate involves methyl 2-fluoro-4-hydroxybenzoate as a key intermediate, which plays a crucial role in its production. This suggests a multi-step synthetic approach that likely involves:
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Preparation or sourcing of methyl 2-fluoro-4-hydroxybenzoate
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Conversion to an appropriate alkyne derivative for the cycloaddition reaction
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Reaction with a trifluoromethyl-containing nitrile oxide to form the isoxazole core
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Possible further functionalization to incorporate the methyl carboxylate group at position 4
Modern synthetic laboratories typically employ specialized glassware and anhydrous conditions for such reactions. According to related synthetic procedures: "All reactions were performed using oven-dried glassware (200 °C) under an atmosphere of argon unless otherwise stated. Solvents were freshly distilled..." . These precise conditions help ensure reproducible results and high-quality product formation.
Research Applications
Applications in Proteomics
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate has gained recognition as a valuable tool in proteomics research. Proteomics involves the large-scale study of proteins, including their structures, functions, modifications, and interactions, which is crucial for understanding biological systems at the molecular level.
In proteomics applications, this compound can serve multiple functions:
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As a chemical probe for studying specific protein-ligand interactions
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For investigating complex biological pathways through targeted protein interactions
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As a reference compound for analytical method development
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As a building block for the synthesis of more complex molecular probes
The unique structural features of this isoxazole derivative enable it to interact with specific proteins in ways that facilitate the study of biological mechanisms. These interactions can provide valuable insights into protein function and potential therapeutic targets.
Structure-Activity Relationship Studies
The complex structure of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate provides multiple sites for potential modification, making it an excellent candidate for structure-activity relationship (SAR) studies. By systematically altering different portions of the molecule and observing the effects on biological activity, researchers can gain insights into the structural requirements for specific interactions.
Potential modification sites include:
Through such systematic modifications, researchers can develop libraries of related compounds with potentially enhanced properties for specific applications in both chemical biology and drug discovery efforts.
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related trifluoromethylated isoxazoles have been reported in scientific literature, providing context for understanding the properties and potential applications of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate. Examples include:
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5-phenyl-3-(trifluoromethyl)isoxazole
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5-(2,4-difluorophenyl)-3-(trifluoromethyl)isoxazole
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5-(4-bromophenyl)-3-(trifluoromethyl)isoxazole
These compounds share the trifluoromethylated isoxazole core but differ in their substituents. The specific 2-fluoro-4-hydroxyphenyl substituent in Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate likely confers unique properties compared to these analogs, particularly in terms of hydrogen bonding capabilities and electronic distribution .
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